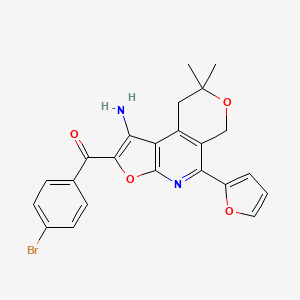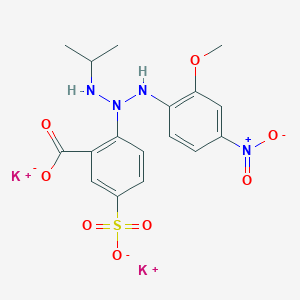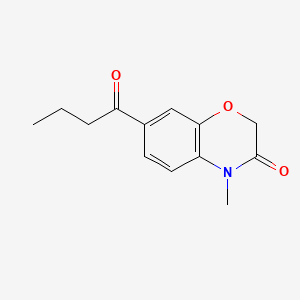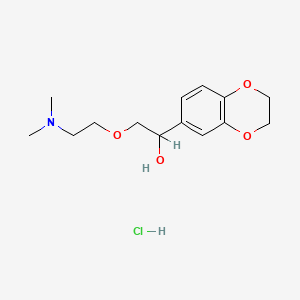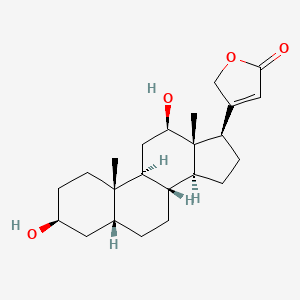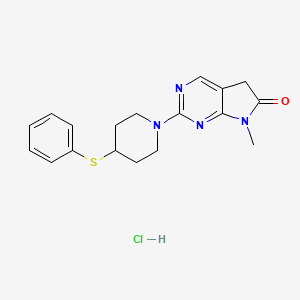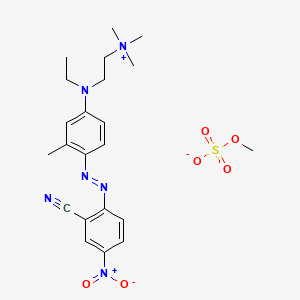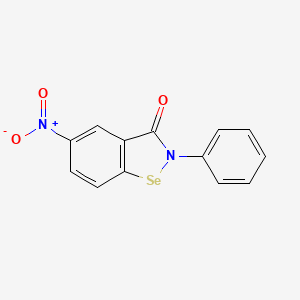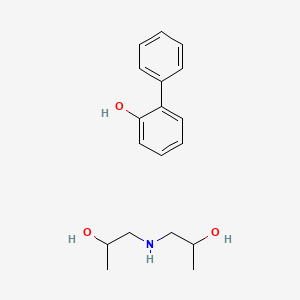
(1,1'-Biphenyl)-2-ol, diisopropanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is a chemical compound that consists of a biphenyl structure with a hydroxyl group at the 2-position and a diisopropanolamine salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt typically involves the hydroxylation of biphenyl compounds. One common method is the Pd(II)-catalyzed hydroxylation of [1,1’-biphenyl]-2-ols using tBuOOH as an oxidant . The reaction conditions include the use of palladium catalysts and specific oxidizing agents to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-2-ol, diisopropanolamine salt may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tBuOOH for hydroxylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as quinones, reduced biphenyls, and substituted biphenyls. These products can have diverse chemical and physical properties, making them useful in different applications.
Scientific Research Applications
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl structure allow the compound to form specific interactions with these targets, leading to various biological effects. The diisopropanolamine salt component can enhance the solubility and stability of the compound, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simple aromatic hydrocarbon with two connected phenyl rings.
(1,1’-Biphenyl)-4,4’-disulfonate: A biphenyl derivative with sulfonate groups.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: A biphenyl derivative with bromine and isopropoxy groups.
Uniqueness
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is unique due to the presence of both a hydroxyl group and a diisopropanolamine salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other biphenyl derivatives may not be able to fulfill.
Properties
CAS No. |
68213-84-3 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;2-phenylphenol |
InChI |
InChI=1S/C12H10O.C6H15NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(8)3-7-4-6(2)9/h1-9,13H;5-9H,3-4H2,1-2H3 |
InChI Key |
OUVCOUYWPMZGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



